N-(2,2,2-trichloro-1-{[(3-hydroxyphenyl)carbamothioyl]amino}ethyl)furan-2-carboxamide
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Overview
Description
N-(2,2,2-trichloro-1-{[(3-hydroxyphenyl)carbamothioyl]amino}ethyl)furan-2-carboxamide is a complex organic compound that features a unique combination of functional groups, including a furan ring, a carboxamide group, and a thiourea derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of organic solvents such as dichloromethane or acetonitrile, and the reactions are carried out under reflux conditions to ensure complete conversion of reactants to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-(2,2,2-trichloro-1-{[(3-hydroxyphenyl)carbamothioyl]amino}ethyl)furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium methoxide, potassium cyanide.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
N-(2,2,2-trichloro-1-{[(3-hydroxyphenyl)carbamothioyl]amino}ethyl)furan-2-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of N-(2,2,2-trichloro-1-{[(3-hydroxyphenyl)carbamothioyl]amino}ethyl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- N-(2,2,2-trichloro-1-(3-naphthalen-1-yl-thioureido)-ethyl)-benzamide
- N-(2,2,2-trichloro-1-(3-(2-hydroxy-phenyl)-thioureido)-ethyl)-isobutyramide
- N-(2,2,2-trichloro-1-((3-methoxyanilino)carbamothioyl)amino)ethyl)benzamide .
Uniqueness
N-(2,2,2-trichloro-1-{[(3-hydroxyphenyl)carbamothioyl]amino}ethyl)furan-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the furan ring and the thiourea derivative makes it particularly versatile for various applications in scientific research .
Properties
Molecular Formula |
C14H12Cl3N3O3S |
---|---|
Molecular Weight |
408.7 g/mol |
IUPAC Name |
N-[2,2,2-trichloro-1-[(3-hydroxyphenyl)carbamothioylamino]ethyl]furan-2-carboxamide |
InChI |
InChI=1S/C14H12Cl3N3O3S/c15-14(16,17)12(19-11(22)10-5-2-6-23-10)20-13(24)18-8-3-1-4-9(21)7-8/h1-7,12,21H,(H,19,22)(H2,18,20,24) |
InChI Key |
CSBQQUZWNFTBOD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)O)NC(=S)NC(C(Cl)(Cl)Cl)NC(=O)C2=CC=CO2 |
Origin of Product |
United States |
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